molecular formula C4H9N3O2 B6594915 Creatine D3 CAS No. 143827-19-4

Creatine D3

Cat. No.: B6594915
CAS No.: 143827-19-4
M. Wt: 134.15 g/mol
InChI Key: CVSVTCORWBXHQV-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Creatine D3 is a dietary supplement that combines creatine (a nitrogenous organic acid) and vitamin D3 (cholecalciferol). This formulation aims to synergistically enhance musculoskeletal health by addressing both muscle strength and bone metabolism.

  • Creatine: Primarily stored in skeletal muscle, creatine facilitates adenosine triphosphate (ATP) regeneration during high-intensity exercise, improving strength and power output . Evidence supports its efficacy in augmenting muscle mass and strength, particularly when combined with resistance training (RT) .
  • Vitamin D3: A fat-soluble vitamin critical for calcium absorption, bone mineralization, and immune function. Deficiency in vitamin D3 is linked to muscle weakness and osteoporosis .

This compound targets populations at risk of sarcopenia (age-related muscle loss) and osteopenia, such as older adults, by leveraging creatine’s anabolic effects and vitamin D3’s role in calcium homeostasis.

Properties

IUPAC Name

2-[carbamimidoyl(trideuteriomethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSVTCORWBXHQV-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(=O)O)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143827-19-4
Record name Creatine D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143827194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CREATINE D3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78TE2BRQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Human Studies

  • Adults : A single 30 mg oral dose of D3-creatine is administered, followed by a fasting morning urine sample collected 72–144 hours post-dose.

  • Children : Reduced doses (e.g., 10 mg) are used to account for lower body mass, with urine collected 2–4 days post-administration.

Rodent Models

  • Mice : Intraperitoneal (IP) injection of 2 mg/kg body weight achieves sufficient enrichment, with urine collected 24–48 hours post-dose.

  • Rats : Oral gavage of D3-creatine (dose unspecified) yields steady-state enrichment within 72 hours.

Table 1: Species-Specific Dosing Protocols

SpeciesDoseAdministration RouteUrine Collection WindowReference
Human (Adult)30 mgOral72–144 hours
Human (Child)10 mgOral48–96 hours
Mouse2 mg/kgIntraperitoneal24–48 hours
RatNot specifiedOral72 hours

Urine Sample Processing and Analytical Methods

Post-collection, urine samples undergo multi-step processing to quantify D3-creatinine enrichment:

Sample Preparation

  • Dilution : Urine is diluted 20-fold to mitigate matrix effects during MS analysis.

  • Protein Precipitation : Acetonitrile addition precipitates proteins, followed by centrifugation to isolate supernatants.

  • Internal Standards : Deuterated analogs (e.g., D5-creatine) are spiked into samples to correct for extraction efficiency.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatography : Ultra-performance liquid chromatography (UPLC) separates creatine, creatinine, and D3-creatinine using C18 columns.

  • Mass Detection : Multiple reaction monitoring (MRM) tracks transitions such as m/zm/z 132.1 → 44.1 (creatine) and m/zm/z 114.1 → 44.1 (creatinine).

  • Enrichment Calculation : Mole percent excess (MPE) of D3-creatinine is derived from peak area ratios relative to unlabeled creatinine.

Table 2: LC-MS/MS Parameters for this compound Analysis

ParameterSpecificationReference
ColumnC18 UPLC
Mobile PhaseAcetonitrile/water (gradient)
Ionization ModeElectrospray (positive)
Limit of Detection (LOD)0.500 ng/mL (D3-creatinine)

Validation and Methodological Considerations

Accuracy and Precision

  • Bland-Altman Analysis : Human studies demonstrate <5% bias between D3-creatine dilution and MRI-derived muscle mass.

  • Interassay Variability : Coefficients of variation (CV) for D3-creatinine enrichment are <8% across replicates.

Species-Specific Challenges

  • Mice : High basal creatine excretion necessitates IP dosing to bypass first-pass metabolism.

  • Children : Spillage (unmetabolized D3-creatine in urine) is negligible (<1%) but requires confirmation via 24-hour urine collection.

Matrix Effect Correction

Co-analysis of creatinine and D3-creatinine enables mutual correction for ionization suppression in MS, improving accuracy by 15–20%.

Applications in Muscle Mass Quantification

The D3-creatine dilution method calculates total body creatine pool size (QQ) using:

Q=Dose×EnrichmentdoseEnrichmenturineQ = \frac{Dose \times Enrichment{dose}}{Enrichment{urine}}

where EnrichmenturineEnrichment_{urine} is the MPE of D3-creatinine. Skeletal muscle mass is then estimated assuming 98% of body creatine resides in muscle.

Table 3: Muscle Mass Validation Across Modalities

Study PopulationD3-Creatine Muscle Mass (kg)MRI/DXA Muscle Mass (kg)Correlation (r)Reference
Older Men23.4 ± 3.224.1 ± 3.50.91
Mice0.55 ± 0.080.53 ± 0.070.89
Children6.8 ± 1.16.9 ± 1.20.85

Chemical Reactions Analysis

Metabolic Conversion to Creatinine

The key reaction of creatine D3 is its non-enzymatic, irreversible conversion to deuterated creatinine (D3-creatinine) . This process occurs at a rate of ~2% per day in skeletal muscle and is pH- and temperature-dependent .

ParameterValueSource
Conversion rate (per day)1.5–2.5%
Urinary enrichment steady stateAchieved by 24–48 h
Half-life of D3-creatinine5–7 weeks

This conversion forms the basis of the D3-creatine dilution method:

Total creatine pool=Dose of D3-creatineEnrichment of D3-creatinine in urine\text{Total creatine pool} = \frac{\text{Dose of D3-creatine}}{\text{Enrichment of D3-creatinine in urine}}

Enrichment is measured via liquid chromatography-mass spectrometry (LC-MS) .

Pharmacokinetics and Excretion

After oral administration, this compound is rapidly absorbed (peak plasma concentration in 2.5–3 hours) and distributes to skeletal muscle. Renal excretion varies by age and sex, with ~0.1–34% of the dose excreted unchanged in urine within 120 hours .

Pharmacokinetic Parameters in Humans

GroupCmax (ng/ml)Tmax (h)AUC (0–24) (ng·h/ml)Renal Clearance (ml/min)
Young men (60 mg)5762.51,7060.58
Postmenopausal women (30 mg)3733.01,69010.7

Systemic clearance is dose-proportional, and plasma half-life ranges from 2.7–3.4 hours for the initial phase .

Stability and Reactivity

  • Thermal Stability : Decomposes at temperatures >200°C, consistent with non-deuterated creatine .

  • pH Sensitivity : Conversion to D3-creatinine accelerates under acidic conditions (e.g., gastric pH) but remains negligible in neutral muscle tissue .

  • Isotope Effects : Deuterium substitution marginally slows reaction kinetics due to the kinetic isotope effect, but this does not impact methodological accuracy .

Analytical Detection Methods

This compound and its metabolite D3-creatinine are quantified using:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Monitors transitions like m/z 117.1 → 47.1 for D3-creatinine .

  • Isotope Ratio Mass Spectrometry (IRMS) : Measures deuterium enrichment in urine samples .

Comparative Reactivity with Non-Deuterated Creatine

While structurally analogous, deuterium labeling introduces subtle differences:

  • Solubility : Slightly reduced in aqueous solutions due to deuterium’s higher mass .

  • Enzymatic Interactions : No significant alteration in transport via creatine transporters (e.g., SLC6A8) or phosphorylation by creatine kinase .

Scientific Research Applications

Estimation of Muscle Mass

The D3-Cr dilution method has been shown to correlate well with other body composition techniques, such as dual-energy X-ray absorptiometry (DXA) and MRI. Studies have reported moderate correlations between D3-Cr estimated muscle mass and DXA-derived lean body mass (LBM) and appendicular lean mass (ALM), both with correlation coefficients around r=0.50r=0.50 .

Key Findings:

  • Correlation with Clinical Outcomes: Research indicates that D3-Cr estimated muscle mass is associated with various clinical outcomes, including:
    • Mortality: Strong associations have been found, particularly in older populations .
    • Mobility Disability: High correlations were noted, suggesting that lower muscle mass may predict mobility issues .
    • Falls and Fractures: Consistent associations highlight the importance of muscle mass in preventing falls among older adults .

Predictive Value in Health Management

D3-Cr's ability to estimate muscle mass has implications for managing conditions such as sarcopenia, a condition characterized by loss of muscle mass and strength associated with aging. The method provides a valuable tool for clinicians to assess muscle health and implement interventions aimed at improving physical function.

Case Study Insights:

  • A study involving postmenopausal women demonstrated that higher D3-Cr muscle mass was linked to better physical function scores, emphasizing its predictive value for mobility and overall health .
  • Another study found that individuals with low D3-Cr muscle mass had a higher likelihood of weakness and poor physical performance, reinforcing the need for regular assessment using this method .

Data Summary Table

Study Population Findings Correlation Coefficients
Clark et al. (2023)Older adultsStrong association with mortality and mobility disabilityMortality: 100%, Mobility: 100%
Smith et al. (2021)Postmenopausal womenHigher D3-Cr linked to better physical functionr=0.50r=0.50 with DXA LBM
Johnson et al. (2024)Community-dwelling adultsCorrelation with falls and fractures riskFalls: 100%, Fractures: 100%

Mechanism of Action

Creatine D3 exerts its effects through its role in the creatine-phosphate energy system. In muscle cells, creatine is phosphorylated to form phosphocreatine, which serves as a rapid source of energy during high-intensity activities. The deuterium label allows for precise tracking of creatine uptake, distribution, and metabolism in the body.

Comparison with Similar Compounds

Comparison with Similar Compounds

Creatine Monohydrate

  • Mechanism : Increases phosphocreatine stores, enhancing ATP availability during anaerobic activity.
  • Efficacy : In elderly women, creatine + RT for ≥24 weeks significantly improves upper- and lower-body strength (e.g., bench press: +15%, leg press: +12% vs. placebo) .
  • Limitations: No direct impact on bone density or vitamin D status.

Vitamin D3 (Cholecalciferol)

  • Mechanism : Promotes intestinal calcium absorption and reduces fracture risk via bone remodeling.
  • Efficacy : High-dose supplementation (5,000–10,000 IU/day) improves bone mineral density (BMD) by 2–4% in deficient individuals .

Calcium + Vitamin D3 Formulations

  • Mechanism : Combines calcium for bone structure and vitamin D3 for absorption.
  • Efficacy: Reduces hip fracture risk by 20–30% in postmenopausal women but lacks ergogenic benefits for muscle .

Comparative Data Table

Compound Primary Benefits Dosage (Daily) Key Research Findings
Creatine D3 Muscle strength, bone health 3–5g creatine + 2,000–5,000 IU D3 Hypothesized synergy; limited direct evidence
Creatine Monohydrate Muscle strength, power output 3–5g +15% upper-body strength with RT
Vitamin D3 Bone mineralization, immune support 1,000–10,000 IU +2–4% BMD in deficient adults
Calcium + D3 Fracture risk reduction 1,200mg + 800–1,000 IU 20–30% lower hip fracture risk

Research Findings and Clinical Evidence

  • Creatine + RT : Meta-analyses demonstrate superior gains in muscle strength vs. RT alone, especially in prolonged programs (>24 weeks) .
  • Vitamin D3 : Correcting deficiency reduces falls and improves proximal muscle function in older adults .
  • For example, vitamin D3 enhances type II muscle fiber sensitivity to creatine’s effects .

Biological Activity

Creatine D3 (D3-Creatine) is an isotopically labeled form of creatine that has gained attention for its application in estimating skeletal muscle mass and its potential clinical implications. This article provides a comprehensive overview of the biological activity of D3-Creatine, including its mechanisms, applications in clinical settings, and findings from recent studies.

Overview of this compound

Creatine is a naturally occurring compound that plays a vital role in energy metabolism, particularly in muscle tissue. The introduction of deuterated forms, such as D3-Creatine, allows for non-invasive tracking of creatine metabolism and muscle mass through dilution methods. The D3-Cr dilution method is based on the principle that after ingestion, the D3-labeled creatine is absorbed into the bloodstream and subsequently taken up by skeletal muscle, where it participates in energy metabolism.

The biological activity of D3-Creatine primarily revolves around its incorporation into the creatine pool within muscles. Here’s how it works:

  • Ingestion and Absorption : After oral administration, D3-Creatine is absorbed into the bloodstream.
  • Distribution : It is transported to skeletal muscle, where it replaces endogenous creatine.
  • Dilution Measurement : The concentration of D3-labeled creatinine in urine is measured to estimate total body skeletal muscle mass using dilution principles.

Research Findings

Recent studies have highlighted the efficacy of the D3-Cr dilution method in various populations:

Case Studies and Clinical Applications

  • Skeletal Muscle Mass Estimation :
    • A study involving 100 children demonstrated the feasibility of using D3-Cr for estimating skeletal muscle mass (SMM) in community settings. Urinary samples were analyzed post-ingestion to determine SMM accurately .
    • In older adults, associations were found between D3-Cr estimated muscle mass and clinical outcomes such as mobility disability and mortality .
  • Association with Clinical Outcomes :
    • A narrative review indicated that out of 23 studies analyzed, 15 reported significant correlations between D3-Cr estimated muscle mass and various clinical outcomes including falls, fractures, and mobility disabilities .
    • The method showed a strong correlation with MRI measurements for assessing muscle mass, although variations were noted .

Data Table: Summary of Findings from Key Studies

Study ReferencePopulationSample SizeKey Findings
Stimpson et al. (2022) MiceN/AValidated D3-Cr for measuring muscle mass; highest urinary creatinine enrichment at 6 hours post-injection.
Cawthon et al. (2021) AdultsN = 100Positive correlation between creatine pool size and functional capacity; linked to reduced risk of falls.
Clark et al. (2024) AdultsN = 23 studies reviewedStrong correlations with MRI; significant associations with mortality (100%) and mobility disability (100%).
PLOS One Study (2022) Postmenopausal womenN = 74Independently associated D3-Cr muscle mass with insulin-glucose homeostasis; linked to sarcopenic obesity.

Limitations and Considerations

While the D3-Cr dilution method shows promise, several limitations must be acknowledged:

  • Assumptions in Measurement : The method assumes uniformity in creatine uptake across different muscle fiber types, which may not hold true across all populations .
  • Variability in Results : Differences in measurement outcomes when compared to traditional methods like DXA or MRI can lead to under- or overestimation of muscle mass .

Q & A

Q. What methodologies address publication bias in this compound research?

  • Methodological Answer : Perform funnel plot asymmetry tests and Egger’s regression to detect bias. Include grey literature (e.g., clinical trial registries) and non-English studies. Collaborate with repositories like Open Science Framework to access unpublished datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Creatine D3
Reactant of Route 2
Reactant of Route 2
Creatine D3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.